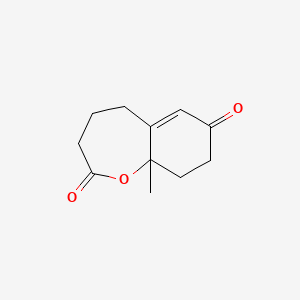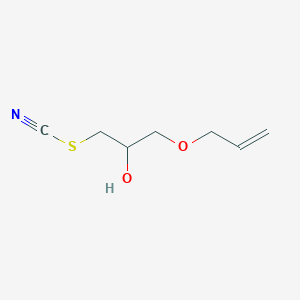
Thiocyanic acid, 2-hydroxy-3-(2-propenyloxy)propyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiocyanic acid, 2-hydroxy-3-(2-propenyloxy)propyl ester is a chemical compound with the molecular formula C₇H₁₁NO₂S. This compound is an ester derivative of thiocyanic acid, which is known for its unique chemical properties and applications in various fields. The structure of this compound includes a thiocyanate group (−SCN) attached to a 2-hydroxy-3-(2-propenyloxy)propyl group, making it a versatile molecule for chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-hydroxy-3-(2-propenyloxy)propyl ester typically involves the reaction of thiocyanic acid with 2-hydroxy-3-(2-propenyloxy)propanol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include thiocyanic acid and the appropriate alcohol, with the reaction often catalyzed by an acid or base to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound on an industrial scale.
化学反应分析
Types of Reactions
Thiocyanic acid, 2-hydroxy-3-(2-propenyloxy)propyl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonates or other sulfur-containing compounds.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other reduced sulfur species.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles in the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiocyanate group may yield sulfonates, while nucleophilic substitution of the ester group can produce various esters or amides.
科学研究应用
Thiocyanic acid, 2-hydroxy-3-(2-propenyloxy)propyl ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism by which thiocyanic acid, 2-hydroxy-3-(2-propenyloxy)propyl ester exerts its effects involves interactions with molecular targets and pathways. The thiocyanate group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further contribute to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Thiocyanic acid, allyl ester: Similar in structure but with an allyl group instead of the 2-hydroxy-3-(2-propenyloxy)propyl group.
Thiocyanic acid, methyl ester: Contains a methyl group instead of the more complex ester group.
Isothiocyanic acid derivatives: Compounds with the isothiocyanate group (−N=C=S) instead of the thiocyanate group.
Uniqueness
Thiocyanic acid, 2-hydroxy-3-(2-propenyloxy)propyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
属性
CAS 编号 |
256459-32-2 |
|---|---|
分子式 |
C7H11NO2S |
分子量 |
173.24 g/mol |
IUPAC 名称 |
(2-hydroxy-3-prop-2-enoxypropyl) thiocyanate |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-10-4-7(9)5-11-6-8/h2,7,9H,1,3-5H2 |
InChI 键 |
RQTWIPFWPJORJW-UHFFFAOYSA-N |
规范 SMILES |
C=CCOCC(CSC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B12570785.png)
![Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester](/img/structure/B12570796.png)

![3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine](/img/structure/B12570828.png)
![2,3-Dioxabicyclo[2.1.1]hexane](/img/structure/B12570836.png)
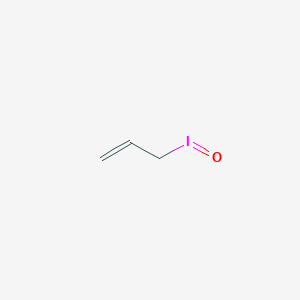
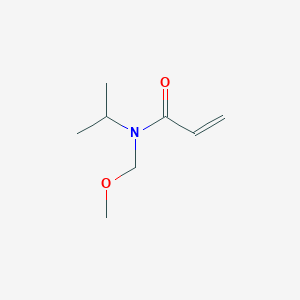
![4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12570854.png)
![2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester](/img/structure/B12570858.png)
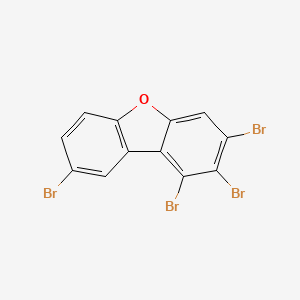
![5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine](/img/structure/B12570883.png)

![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)
